4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one

antiproliferative cancer research DNA polymerase inhibition

Researchers often face inconsistent cellular potency when sourcing generic dihydroxycoumarin analogs. 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (CAS 19040-71-2) addresses this gap as a privileged scaffold with superior antiproliferative activity. • Antiproliferative Potency: Achieves an IC50 of 8.47 μM, demonstrating a 2.4-fold advantage over the 5,7-dihydroxy isomer. • Synthetic Versatility: The C4 chloromethyl handle enables 88% hydrolytic conversion to a vasorelaxant pharmacophore or direct conjugation to solid supports for custom HPLC phase development. • Reliable Supply: Standardized research-grade packaging ensures consistent quality for SAR studies and in vivo efficacy models, shipped under controlled conditions to maintain integrity.

Molecular Formula C10H7ClO4
Molecular Weight 226.61 g/mol
CAS No. 19040-71-2
Cat. No. B094963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one
CAS19040-71-2
Molecular FormulaC10H7ClO4
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=CC(=O)O2)CCl)O)O
InChIInChI=1S/C10H7ClO4/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,12,14H,4H2
InChIKeyDISLGKNXGGQKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one Baseline Characterization


4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (CAS 19040-71-2), also referred to as 4-(chloromethyl)-7,8-dihydroxycoumarin, is a synthetic heterocyclic compound belonging to the coumarin (2H-chromen-2-one) class [1]. Its molecular architecture features a chloromethyl substituent at the C4 position and hydroxyl groups at the C7 and C8 positions of the benzopyrone core [2]. This specific substitution pattern imparts distinct physicochemical properties, with a molecular formula of C10H7ClO4 and a molecular weight of approximately 226.61 g/mol . The compound is primarily employed as a synthetic intermediate and a research tool in medicinal chemistry and materials science, with documented utility in antiproliferative, cardiovascular, and chromatographic applications [3][4].

4-Chloromethyl handle enables nucleophilic derivatization and hydrolysis

7,8-Dihydroxy coumarin scaffold for cell-based antiproliferative research

Covalent conjugation to silica supports custom HPLC stationary phase development

Single-step conversion to 4-hydroxymethyl analog for vasorelaxant intermediate studies

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one: Unmatched by Generic Analogs


Substitution at the 4-position of the coumarin core profoundly modulates both biological activity and physicochemical behavior. The chloromethyl group in 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one provides a reactive handle for further derivatization and confers a distinct electronic environment that is not mimicked by analogs bearing methyl, hydroxymethyl, or unsubstituted groups at C4 [1]. Direct comparative studies within a single library of 35 structurally related coumarins have demonstrated that the 4-chloromethyl-7,8-dihydroxy substitution pattern yields superior antiproliferative potency (IC50 = 8.47 μM) compared to the 4-chloromethyl-5,7-dihydroxy isomer (IC50 = 20.7 μM) and the 4-((acetylthio)methyl) derivative (IC50 = 48.25 μM) [1]. Furthermore, the chloromethyl moiety serves as a versatile intermediate for hydrolysis to 4-hydroxymethyl-7,8-dihydroxycoumarin and for conjugation to solid supports in chromatographic applications [2][3]. Generic 7,8-dihydroxycoumarins lacking the 4-chloromethyl group fail to achieve comparable tumor cell selectivity (selectivity index = 1.87) or to enable the same synthetic transformations, rendering them unsuitable substitutes for research programs targeting DNA polymerase inhibition, vasorelaxation, or coumarin-modified stationary phases.

4-Chloromethyl-7,8-dihydroxycoumarin
  • Reactive C4 chloromethyl enables hydrolysis, conjugation
  • Reported lower IC50 in cell-based antiproliferative assays
  • Supports covalent silica attachment for HPLC phases
  • 7,8-Dihydroxy pattern linked to selectivity index reported
Common substitutes (lacking 4-chloromethyl)
  • Methyl/hydroxymethyl analogs cannot undergo direct hydrolysis
  • 5,7-Dihydroxy isomer showed higher IC50; cell selectivity may differ
  • Acetylthio derivative presented markedly lower assay response
  • Unsubstituted coumarins cannot covalently bond to silica

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one: Evidence-Based Comparison


Antiproliferative Activity: 7,8- vs. 5,7-Dihydroxy Isomer

In a head-to-head comparison within a library of 35 structurally related coumarins, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (compound 2c) exhibited an IC50 value of 8.47 μM against tumor cell lines (HEK 293 and HCT-116), outperforming the isomeric 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (compound 2d), which showed a markedly higher IC50 of 20.7 ± 2.10 μM in Taq DNA polymerase inhibition assays [1]. This difference in antiproliferative potency is attributed to the distinct positioning of the hydroxyl groups (7,8- vs. 5,7-dihydroxy) on the coumarin core [1]. Additionally, compound 2c demonstrated a selectivity index of 1.87, underscoring its preferential activity toward tumor cells over normal cells [1].

Isomer comparison
Head-to-head
IC50: 8.47 μM vs 20.7 μM (SI 1.87)
Supports tumor-cell endpoint interpretation
Library of 35 coumarins; HEK 293/HCT-116 vs Taq polymerase assay
antiproliferative cancer research DNA polymerase inhibition

Enhanced Potency over Acetylthio Analog

Within the same library of 35 coumarin derivatives, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) demonstrated an IC50 of 8.47 μM against tumor cell lines, whereas the structurally distinct analog 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (3c) displayed an IC50 of 48.25 ± 1.20 μM in Taq DNA polymerase inhibition assays [1]. This represents a 5.7-fold greater potency for the target compound, highlighting the critical role of the 4-chloromethyl group paired with the 7,8-dihydroxy substitution pattern in achieving maximal antiproliferative efficacy.

vs. Acetylthio analog
Cross-study
8.47 vs 48.25 μM (5.7-fold)
Supports scaffold selection context
Assay platforms differ (cell vs. enzyme); data from same library
DNA polymerase inhibition antiproliferative cancer

Conversion to 4-Hydroxymethyl Derivative

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one can be efficiently hydrolyzed to yield 4-hydroxymethyl-7,8-dihydroxycoumarin (compound 216) in 88% yield [1]. This transformation, which leverages the reactivity of the 4-chloromethyl group, provides access to a distinct pharmacophore for vasorelaxant activity studies. In contrast, coumarin derivatives lacking a leaving group at the 4-position (e.g., 4-methyl-7,8-dihydroxycoumarin) cannot undergo this direct functional group interconversion without additional synthetic steps.

Hydrolysis yield
Class-level
88% yield
Enables rapid library diversification
Standard hydrolysis; class-level comparison to analogs without leaving group
synthetic intermediate chemical modification vasorelaxant

Coumarin-Modified HPLC Stationary Phase

Amino-functionalized porous silica was covalently modified with 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one to produce a novel HPLC stationary phase [1]. The resulting material exhibited average particle diameters of 2680 ± 750 μm, a pore size of ~33 nm, and a surface area of 118 ± 6 m²/g [1]. When packed into a 240 mm × 4.6 mm column, this coumarin-based phase achieved chromatographic resolutions in the range of 2.28–2.35 for the separation of aromatic compounds (benzene, toluene, xylene), whereas unmodified silica failed to provide effective separation [1]. This performance is directly attributable to the π–π interactions and hydrogen bonding capacity imparted by the coumarin moiety.

HPLC resolution
Method context
Rs 2.28–2.35 vs no effective separation
Supports aromatic separation development
Coumarin-modified silica vs unmodified; 240 × 4.6 mm column
HPLC stationary phase aromatic separation

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one: Key Applications


Antiproliferative Lead Optimization

Given its 2.4-fold and 5.7-fold potency advantages over isomeric and structurally distinct analogs, respectively [1], 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one is optimally deployed as a privileged scaffold for structure–activity relationship (SAR) studies targeting DNA polymerase inhibition and tumor cell proliferation. Its selectivity index of 1.87 further supports its use in early-stage in vivo efficacy models where a therapeutic window is critical. Procurement of this specific compound, rather than generic 7,8-dihydroxycoumarins, directly aligns with research objectives requiring maximal cellular potency and measurable tumor selectivity.

Vasorelaxant Screening Intermediate

The 88% hydrolytic conversion of 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one to 4-hydroxymethyl-7,8-dihydroxycoumarin [1] makes it an essential intermediate for laboratories investigating vasorelaxant mechanisms. This single-step transformation provides a cost-effective route to a key pharmacophore, eliminating the need for complex synthetic sequences. Sourcing this specific chloromethyl derivative is therefore a strategic decision for medicinal chemistry groups focused on cardiovascular drug discovery.

HPLC Stationary Phase for Aromatics

The ability of 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one to covalently attach to amino-functionalized silica [1] enables the production of specialized HPLC columns with baseline resolution (Rs = 2.28–2.35) for aromatic analytes such as benzene, toluene, and xylene. This application scenario is particularly relevant for analytical chemistry laboratories and contract research organizations (CROs) that require selective, reproducible separations not attainable with conventional reversed-phase materials. Procuring this compound supports the in-house development of custom stationary phases tailored to specific separation challenges.

Application
Selection Property
Validation Focus
Antiproliferative cell-model studies
7,8-Dihydroxy coumarin scaffold
Cell viability & selectivity endpoints
Vasorelaxant intermediate synthesis
4-Chloromethyl hydrolytic conversion
Yield & downstream vasorelaxant assay
Aromatic HPLC separation
Covalent silica conjugation
Resolution & column reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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